2-ThioUTP tetrasodium salt

P2Y2 Receptor Selectivity P2Y4

Researchers needing unambiguous P2Y2 activation often face confounding off-target effects with UTP. This compound is the selective tool for accurate P2Y2 probing. - 10-43× selectivity for P2Y2 over P2Y4/P2Y6 (EC50=0.035, 0.35, 1.5 µM), ensuring direct receptor attribution. - Reduces RNA immunogenicity when replacing UTP in in vitro transcription, improving safety and efficacy. - Demonstrates in vivo CAVS efficacy, reducing valvular mineral volume at 2 mg/kg/day in aortic valve models. - Dual-function: P2Y2 agonist & competitive CTP synthetase inhibitor for systems-level nucleotide studies. - ≥98% (HPLC) purity; stored at -20°C; shipped on blue ice for immediate global delivery.

Molecular Formula C9H11N2Na4O14P3S
Molecular Weight 588.13
CAS No. 35763-29-2
Cat. No. B1139265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ThioUTP tetrasodium salt
CAS35763-29-2
Synonymssodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-thioxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl hydrogentriphosphate
Molecular FormulaC9H11N2Na4O14P3S
Molecular Weight588.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-ThioUTP Tetrasodium Salt: Selective P2Y2 Agonist


2-ThioUTP (2-Thiouridine-5'-triphosphate) tetrasodium salt is a chemically modified nucleotide analog of uridine triphosphate (UTP), where the oxygen at the 2-position of the uracil ring is replaced by a sulfur atom [1]. This substitution classifies it as a potent and selective agonist for the P2Y2 purinergic receptor . Its primary value in scientific research lies in its ability to discriminate between closely related P2Y receptor subtypes (P2Y2, P2Y4, P2Y6) and its distinct properties as a UTP analog, enabling precise pharmacological probing of purinergic signaling pathways without the confounding effects of broader-spectrum agonists like UTP or ATP.

2-ThioUTP vs UTP: Key Differentiators


Generic substitution with the endogenous ligand UTP or other nucleotide analogs is not scientifically valid due to critical differences in receptor selectivity, signaling outcomes, and molecular function. While UTP activates both P2Y2 and P2Y4 receptors promiscuously, 2-ThioUTP is specifically engineered for P2Y2 selectivity, allowing for unambiguous receptor attribution in complex systems [1]. Furthermore, the 2-thio modification confers unique biochemical properties, such as reduced RNA immunogenicity upon incorporation [2] and the ability to act as a competitive inhibitor of CTP synthetase [3], which are absent in UTP. This combination of a specific pharmacological profile and distinct biochemical functionalities makes 2-ThioUTP an essential, non-substitutable tool for studies requiring precise modulation of P2Y2 signaling or specific molecular applications.

2-ThioUTP Tetrasodium Salt: Selection Evidence


P2Y2 Subtype Selectivity

2-ThioUTP demonstrates high selectivity for the P2Y2 receptor compared to its activity at the P2Y4 and P2Y6 receptors, a key differentiator from the endogenous agonist UTP.

P2Y2 Receptor Selectivity P2Y4 P2Y6 Purinergic Signaling

Enhanced Agonist Potency vs UTP

The 2-thio modification significantly increases agonist potency at the P2Y2 receptor relative to the natural ligand UTP. [1]

P2Y2 Receptor Potency Agonism Structure-Activity Relationship

Aortic Valve Anti-Calcification

In an in vivo model of aortic stenosis, 2-ThioUTP treatment significantly reduced pathological calcification, a key therapeutic endpoint not established for many other P2Y2 agonists. [1]

Calcific Aortic Valve Stenosis P2Y2 Agonist Vascular Calcification In Vivo Efficacy

P2Y Subtype Differentiation in Neurons

In dorsal root ganglion neurons, 2-ThioUTP enables the functional discrimination between P2Y1 and P2Y2 receptor-mediated excitatory effects, a distinction not possible with the endogenous agonist UTP alone. [1]

Pain Sensory Neurons P2Y1 P2Y2 Pharmacology

P2Y2 Agonism and CTP Synthetase Inhibition

Beyond its role as a selective P2Y2 agonist, 2-ThioUTP possesses a unique biochemical property: it is a competitive inhibitor of CTP synthetase, a key enzyme in pyrimidine biosynthesis. This dual functionality is not shared by unmodified UTP or many other nucleotide analogs. [1]

Nucleotide Metabolism CTP Synthetase Enzyme Inhibition RNA Synthesis

Platelet Inhibition Compared to UTP

2-ThioUTP exhibits significantly greater inhibitory activity on ADP-induced platelet aggregation compared to its natural counterpart, UTP, demonstrating a divergent pharmacological profile on the P2Y12 receptor. [1]

Platelet Aggregation P2Y12 Antagonist Thrombosis Anti-platelet

2-ThioUTP Tetrasodium Salt: Key Applications


P2Y2-Specific Pathway Studies

When studying the physiological or pathological role of the P2Y2 receptor, 2-ThioUTP is the optimal ligand for activation. Its proven 10- to 43-fold selectivity over P2Y4 and P2Y6 receptors ensures that observed downstream effects (e.g., calcium mobilization, MAPK activation) can be confidently attributed to P2Y2 agonism, a level of confidence unattainable with UTP due to its broader receptor activity profile [1].

Low-Immunogenic RNA Transcription

For applications involving in vitro transcribed RNA (e.g., mRNA therapeutics, RNA interference), incorporating 2-ThioUTP in place of UTP is a validated strategy to reduce innate immune activation. The resulting modified RNA is less immunogenic compared to unmodified RNA , which is critical for reducing off-target cellular responses and improving the efficacy and safety profile of RNA-based products in both research and therapeutic development contexts.

Calcific Aortic Valve Stenosis Models

2-ThioUTP serves as a crucial research tool for investigators modeling or studying CAVS. Its demonstrated ability to significantly inhibit the calcification of valvular interstitial cells (VICs) in vitro and reduce mineral volume in aortic valves in vivo [1] makes it the reagent of choice for validating P2Y2 as a therapeutic target and for screening novel compounds aimed at mitigating or reversing this disease process.

Purinergic Signaling and Pyrimidine Metabolism

For studies exploring the metabolic consequences of P2Y2 activation or the role of nucleotide pools in cell growth and differentiation, 2-ThioUTP offers a unique experimental advantage. Its dual role as a P2Y2 agonist and a competitive inhibitor of CTP synthetase allows researchers to simultaneously probe two orthogonal pathways with a single molecule, making it an indispensable tool for systems-level analyses of nucleotide biology.

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